(5-Methyl-1H-indol-2-YL)methanol (5-Methyl-1H-indol-2-YL)methanol
Brand Name: Vulcanchem
CAS No.: 55795-87-4
VCID: VC8379815
InChI: InChI=1S/C10H11NO/c1-7-2-3-10-8(4-7)5-9(6-12)11-10/h2-5,11-12H,6H2,1H3
SMILES: CC1=CC2=C(C=C1)NC(=C2)CO
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol

(5-Methyl-1H-indol-2-YL)methanol

CAS No.: 55795-87-4

Cat. No.: VC8379815

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

(5-Methyl-1H-indol-2-YL)methanol - 55795-87-4

Specification

CAS No. 55795-87-4
Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
IUPAC Name (5-methyl-1H-indol-2-yl)methanol
Standard InChI InChI=1S/C10H11NO/c1-7-2-3-10-8(4-7)5-9(6-12)11-10/h2-5,11-12H,6H2,1H3
Standard InChI Key RVDJIFTTXJOJJA-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(=C2)CO
Canonical SMILES CC1=CC2=C(C=C1)NC(=C2)CO

Introduction

Structural and Molecular Characteristics

(5-Methyl-1H-indol-2-yl)methanol (C₁₀H₁₁NO, molecular weight 161.20 g/mol) belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The hydroxymethyl (-CH₂OH) group at position 2 and the methyl (-CH₃) group at position 5 introduce steric and electronic modifications that influence its reactivity and biomolecular interactions.

The compound’s planar indole core facilitates π-π stacking interactions with aromatic residues in proteins, while the hydroxymethyl group enhances hydrogen-bonding capabilities. X-ray crystallographic studies of analogous indole derivatives suggest that these substituents stabilize specific conformations critical for binding to biological targets .

Table 1: Key Molecular Descriptors of (5-Methyl-1H-indol-2-yl)methanol

PropertyValue
Molecular FormulaC₁₀H₁₁NO
Molecular Weight161.20 g/mol
IUPAC Name(5-Methyl-1H-indol-2-yl)methanol
CAS Registry Number55795-87-4
Topological Polar Surface Area45.7 Ų

Synthetic Methodologies

Reduction of Ethyl 5-Methyl-1H-indole-2-carboxylate

The most widely employed synthesis involves the reduction of ethyl 5-methyl-1H-indole-2-carboxylate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This two-step process achieves a 71% yield of the target alcohol :

  • Reduction Step:
    Ethyl 5-methyl-1H-indole-2-carboxylate (2.2 g, 10.6 mmol) in THF reacts with LiAlH₄ (2.5 M, 5.0 mL) at 0°C, yielding (5-methyl-1H-indol-2-yl)methanol after aqueous workup.

  • Purification:
    Flash column chromatography (ethyl acetate/petroleum ether, 1:100) removes unreacted starting material and byproducts.

Alternative Routes

Manganese dioxide (MnO₂)-mediated oxidation of 5-methylindole derivatives provides an alternative pathway, though with lower efficiency (65% yield) . Recent efforts have explored biocatalytic approaches using alcohol dehydrogenases to improve stereoselectivity, though these remain experimental.

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.94 (s, 1H, NH), 7.31 (d, J = 8.4 Hz, 1H, H-4), 7.12 (s, 1H, H-6), 6.99 (d, J = 8.4 Hz, 1H, H-7), 6.24 (s, 1H, H-3), 4.76 (s, 2H, CH₂OH), 2.45 (s, 3H, CH₃).

  • IR (KBr): ν 3340 cm⁻¹ (O-H stretch), 2925 cm⁻¹ (C-H aromatic), 1450 cm⁻¹ (C=N indole ring).

Solubility and Stability

The compound exhibits limited water solubility (0.8 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMSO, DMF). Stability studies indicate decomposition <5% after 6 months at -20°C under argon.

Biological Activities and Mechanisms

Serotonergic Receptor Modulation

Structural analogies to tryptamine derivatives enable interactions with 5-HT₁A and 5-HT₂A receptors. In vitro assays demonstrate a Kᵢ of 320 nM for 5-HT₂A, suggesting potential antidepressant or anxiolytic applications.

Enzymatic Inhibition

The hydroxymethyl group facilitates hydrogen bonding with catalytic residues of monoamine oxidase B (MAO-B), showing 45% inhibition at 10 μM concentration in rat liver microsomes. This activity parallels that of rasagiline, a clinical MAO-B inhibitor used in Parkinson’s disease.

Table 2: Comparative Biological Activities of Indole Derivatives

CompoundMAO-B Inhibition (%)5-HT₂A Kᵢ (nM)
(5-Methyl-1H-indol-2-yl)methanol45 ± 3320 ± 25
SerotoninN/A2.1 ± 0.4
Tryptamine28 ± 2890 ± 110

Pharmacological Applications

Neuroprotective Effects

In MPTP-induced Parkinsonian mice models, daily administration (10 mg/kg, i.p.) reduced dopaminergic neuron loss by 38% compared to controls (p < 0.01). This correlates with decreased α-synuclein aggregation observed in immunohistochemical analyses.

Comparison with Structural Analogs

Table 3: Structure-Activity Relationships of Indole Methanol Derivatives

CompoundSubstituentsMAO-B Inhibition (%)
(5-Methyl-1H-indol-2-yl)methanol5-CH₃, 2-CH₂OH45
(7-Fluoro-1H-indol-2-yl)methanol7-F, 2-CH₂OH52
1H-Indole-2-methanolNo substituents18

The 5-methyl group enhances hydrophobic interactions with enzyme active sites, while fluorine substitution at position 7 (as in VC2962470) increases electronic effects, improving inhibition potency.

Future Research Directions

  • Synthetic Optimization: Developing continuous flow systems to improve reduction step yields beyond 71%.

  • Target Identification: CRISPR-Cas9 screening to map novel molecular targets beyond monoamine oxidases.

  • Prodrug Development: Esterification of the hydroxymethyl group to enhance blood-brain barrier penetration.

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